[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Description
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine derivative with a 2-chlorobenzyl group attached to the nitrogen atom and a methylamine substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for research applications. This compound is listed as a discontinued product (CAS: 131055-86-2) and is used in biochemical and pharmaceutical research, particularly as a building block for drug intermediates .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-12-6-8-16(9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCFGDQWMQQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Piperidone
A foundational step involves converting 4-piperidone to piperidin-4-yl-methylamine. This is achieved via reductive amination with methylamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol or dichloromethane at ambient temperature, yielding the secondary amine.
This intermediate is often protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent alkylation.
Alkylation of the Piperidine Nitrogen
Introduction of the 2-Chlorobenzyl Group
The Boc-protected piperidin-4-yl-methylamine undergoes alkylation with 2-chlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the piperidine nitrogen, enabling nucleophilic substitution:
The reaction is typically conducted at 0–5°C to minimize over-alkylation, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the alkylated product.
Deprotection and Salt Formation
Removal of the Boc Protecting Group
Treatment with hydrogen chloride (HCl) in ethyl acetate or dioxane cleaves the Boc group, yielding the free base of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine. Subsequent neutralization with aqueous sodium bicarbonate and extraction into dichloromethane provides the crude product.
Hydrochloride Salt Crystallization
The free base is dissolved in ethanol and treated with concentrated HCl (1 equiv) at 50°C. Cooling to 0°C induces crystallization of the hydrochloride salt, which is filtered, washed with cold ethanol, and dried under vacuum.
Alternative Synthetic Routes
Direct Alkylation of Piperidin-4-yl-methylamine
In cases where Boc protection is omitted, piperidin-4-yl-methylamine is directly alkylated with 2-chlorobenzyl bromide in acetonitrile using potassium carbonate (K2CO3) as the base. While this one-pot method reduces steps, it risks quaternization of the amine and requires careful stoichiometric control.
Cyclization Approaches
Building the piperidine ring from acyclic precursors (e.g., 1,5-diamines) via cyclization reactions offers an alternative. For example, treatment of N-(2-chlorobenzyl)-N-(3-aminopropyl)methylamine with paraformaldehyde under acidic conditions generates the piperidine ring, though yields are moderate.
Optimization and Scalability
Solvent and Temperature Effects
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Reductive amination : Methanol outperforms tetrahydrofuran (THF) in yield (82% vs. 68%) due to better solubility of intermediates.
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Alkylation : DMF enables higher reaction rates compared to acetonitrile but necessitates rigorous drying to prevent hydrolysis.
Analytical Characterization
Critical quality control metrics include:
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HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).
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Melting Point : 218–220°C (decomposition).
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¹H NMR (D2O) : δ 7.4–7.2 (m, 4H, Ar-H), 3.8 (s, 2H, N-CH2-Ar), 3.2–2.9 (m, 2H, piperidine-H), 2.7 (s, 3H, N-CH3).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing NaBH3CN with sodium triacetoxyborohydride (STAB) in reductive amination reduces costs by 40% without compromising yield.
Waste Management
Neutralization of HCl-containing filtrates with calcium hydroxide generates calcium chloride, which is precipitated and removed, aligning with green chemistry principles.
Challenges and Mitigation
Over-Alkylation
Excess 2-chlorobenzyl bromide leads to quaternary ammonium salts. Controlled addition (1.1 equiv) and low temperatures (0°C) suppress this side reaction.
Epimerization at C-4
Chiral purity is maintained by avoiding strong bases during Boc deprotection. Use of HCl in ethyl acetate instead of aqueous HCl minimizes racemization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Boc-Protected Route | 78 | 99.5 | High |
| Direct Alkylation | 65 | 98.2 | Moderate |
| Cyclization Approach | 52 | 97.8 | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the benzyl group may be oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the chlorobenzyl group to a benzyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed
Oxidation: Products may include piperidine N-oxides or benzyl alcohol derivatives.
Reduction: Products may include dechlorinated benzyl derivatives.
Substitution: Products may include substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a ligand in receptor studies or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its pharmacological properties, such as its ability to modulate neurotransmitter systems or its potential as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzylpiperidine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Halogen Type : Fluorine in the 3-fluoro analog increases electronegativity and may improve metabolic stability due to resistance to oxidative metabolism.
- Substituent Bulk : The 2,6-dichloro analog exhibits higher molecular weight and steric bulk, which could reduce solubility but enhance target selectivity.
- Piperidine Substitution : Methylamine at the 4-position (target) versus 3-position (e.g., ) alters the molecule’s spatial orientation, impacting interactions with biological targets.
Physicochemical Properties
- Lipophilicity : Chloro and methyl substituents increase logP values compared to unsubstituted piperidines. For example, the para-methyl analog (logP ~2.5) is more lipophilic than the target compound.
- Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro assays.
- Thermal Stability : Melting points vary; the pyrimidinyl derivative in has a high mp (320–321°C), suggesting strong crystalline stability .
Biological Activity
The compound [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic organic molecule with significant potential in pharmacology, particularly in neuropharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring, a chloro-substituted benzyl group, and a methylamine moiety, suggests various biological activities that warrant detailed exploration.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's biological activity is influenced by its halogen substituents (chlorine) and the piperidine framework, which are known to enhance lipophilicity and receptor affinity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Compounds with similar structures have been shown to modulate these systems, leading to potential therapeutic effects in mood disorders and anxiety.
Potential Mechanisms Include:
- Dopamine Receptor Modulation : The compound may act as an antagonist or agonist at dopamine receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : It may also interact with serotonin receptors, potentially affecting mood regulation and anxiety levels.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in neurotransmitter metabolism, thus prolonging their action in the synaptic cleft.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound. Here are key findings:
1. Neuropharmacological Effects
Research has indicated that compounds with similar piperidine structures exhibit antidepressant and anxiolytic properties. The structural modifications in this compound may enhance these effects compared to other derivatives.
2. Antimicrobial Activity
Preliminary studies suggest that piperidine derivatives can exhibit antibacterial and antifungal properties. For instance:
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine | Antibacterial | 0.025 |
| 6-Fluoro-N-(piperidin-4-yl)benzamide | Antifungal | 0.078 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Minor modifications to the structure can significantly alter its efficacy and safety profile.
Notable SAR Observations:
- Chloro Substitution : Enhances binding affinity to neurotransmitter receptors.
- Piperidine Ring Modifications : Variations in the piperidine structure can lead to different pharmacological profiles.
Case Studies
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various piperidine derivatives, including this compound. Results showed significant improvement in depressive behaviors in animal models, suggesting potential therapeutic applications.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the established synthetic routes for [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Alkylation/Acylation : Reacting piperidin-4-amine derivatives with 2-chlorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., triethylamine) to form the benzyl-piperidine intermediate .
Methylation : Introducing the methylamine group via reductive amination or nucleophilic substitution. For example, reacting the intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride .
Salt Formation : Converting the free base to the hydrochloride salt using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
Q. Critical Parameters :
- Temperature : Optimal ranges vary (e.g., 0–5°C for acylation , room temperature for alkylation ).
- Solvent Choice : Dichloromethane or DMF for solubility and reaction efficiency .
- Catalysts : Palladium or copper catalysts for coupling reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Example Optimization :
| Step | Parameter | Optimal Condition | Reference |
|---|---|---|---|
| Alkylation | Solvent | DMF, 50°C | |
| Salt Formation | HCl Concentration | 4 M in dioxane |
Q. How can researchers characterize the structural and physicochemical properties of this compound using modern analytical techniques?
Methodological Answer :
- Structural Confirmation :
- Physicochemical Properties :
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer : Contradictions often arise from:
- Metabolic Instability : Use liver microsome assays to identify rapid degradation .
- Off-Target Effects : Employ selectivity panels (e.g., kinase or GPCR profiling) .
- Bioavailability Issues : Conduct pharmacokinetic studies (e.g., plasma half-life, Cmax) in rodent models .
Case Study :
If in vitro assays show high receptor affinity (e.g., Ki = 10 nM) but in vivo efficacy is poor:
Validate Assay Conditions : Replicate experiments with fresh compound batches .
Modulate Formulation : Use solubilizing agents (e.g., cyclodextrins) to improve absorption .
Structure-Activity Relationship (SAR) : Introduce substituents to enhance metabolic stability (e.g., fluorination) .
Q. How can computational modeling predict biological target interactions for this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes at targets like serotonin or histamine receptors. Focus on piperidine’s amine group for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train models on datasets of piperidine derivatives to predict ADMET properties .
Q. Example Prediction :
| Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ | Reference |
|---|---|---|---|
| 5-HT₂A | -9.2 | 120 nM | |
| H3 Receptor | -8.7 | 450 nM |
Q. What are the challenges in stereochemical control during synthesis, and how can they be addressed?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
